molecular formula C20H31NO3S B13762537 Ammonium dipentylnaphthalenesulphonate CAS No. 61702-92-9

Ammonium dipentylnaphthalenesulphonate

Cat. No.: B13762537
CAS No.: 61702-92-9
M. Wt: 365.5 g/mol
InChI Key: ZTRXAIIXCCGSMH-UHFFFAOYSA-N
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Description

Ammonium dipentylnaphthalenesulphonate is an ionic surfactant known for its water solubility and is primarily used as an emulsifier and solubilizer. This compound finds extensive applications in various industrial sectors, including paints, pigments, and inks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of ammonium dipentylnaphthalenesulphonate involves large-scale sulfonation processes, where naphthalene is treated with sulfuric acid or oleum. The resulting sulfonic acid is then reacted with pentyl alcohols and neutralized with ammonium hydroxide to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Ammonium dipentylnaphthalenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalenes, depending on the specific reaction and conditions employed .

Scientific Research Applications

Ammonium dipentylnaphthalenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium dipentylnaphthalenesulphonate primarily involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the compound interact with non-polar substances, while the hydrophilic heads interact with water, thereby solubilizing the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium dipentylnaphthalenesulphonate stands out due to its specific application as an emulsifier and solubilizer in industrial processes. Its unique structure allows it to effectively reduce surface tension and enhance the solubility of hydrophobic compounds, making it invaluable in various industrial applications .

Properties

CAS No.

61702-92-9

Molecular Formula

C20H31NO3S

Molecular Weight

365.5 g/mol

IUPAC Name

azanium;2,3-dipentylnaphthalene-1-sulfonate

InChI

InChI=1S/C20H28O3S.H3N/c1-3-5-7-11-16-15-17-12-9-10-14-19(17)20(24(21,22)23)18(16)13-8-6-4-2;/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,22,23);1H3

InChI Key

ZTRXAIIXCCGSMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=CC=CC=C2C(=C1CCCCC)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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